molecular formula C14H22N2O2 B12339445 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline

4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline

Cat. No.: B12339445
M. Wt: 250.34 g/mol
InChI Key: HJGWMHPYCVHXCX-UHFFFAOYSA-N
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Description

4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline is an organic compound that features a methoxy group, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline typically involves the reaction of 4-methoxyaniline with 3-chloropropylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group would produce the corresponding aniline derivative.

Scientific Research Applications

4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline involves its interaction with biological targets such as enzymes or receptors. The pyrrolidine ring and aniline moiety can facilitate binding to specific sites, potentially modulating biological activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline
  • 4-Methoxy-3-(3-(piperidin-1-yl)propoxy)aniline

Uniqueness

4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline is unique due to the presence of the pyrrolidine ring, which can confer specific binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

4-methoxy-3-(3-pyrrolidin-1-ylpropoxy)aniline

InChI

InChI=1S/C14H22N2O2/c1-17-13-6-5-12(15)11-14(13)18-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10,15H2,1H3

InChI Key

HJGWMHPYCVHXCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OCCCN2CCCC2

Origin of Product

United States

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